molecular formula C10H10BNO2 B044825 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS No. 172732-52-4

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No. B044825
M. Wt: 187 g/mol
InChI Key: REQZFVYFYAZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000205B2

Procedure details

Into a previously dried and inertised flask under nitrogen flow, fitted with a thermometer, reflux and a dropping funnel, are loaded 50.0 g (1.0 equiv.) of 2-bromobenzonitrile and 250 ml (5 V) of anhydrous Toluene. It is cooled at 0-5° C. and there are added, in 0.5 hours and maintaining the T at 0-5° C., 269.0 g (1.35 equiv.) of Isopropylmagnesium chloride/lithium chloride complex 1.3 M (about 20% wt/wt) in THF. It is stirred at T 0-5° C. and stirred for 1.5 hours. The conversion in checked in HPLC. If the reaction is complete there are added in 0.25 hours at 0-5° C., 57.0 g=61.3 ml (2 equiv.) of trimethylborate (d=0.932 g/ml). It is stirred at 0-5° C. for 0.25 hours and then allowed to warm to 20-25° C. and stirred for 0.25 hour. The conversion is checked in HPLC. If the reaction is complete, it is cooled to 0-5° C. and there is added at 0-10° C. a solution of hydrochloric acid 0.1 M prepared by mixing 5 ml of hydrochloric acid 32% (10.17 M) and 495 ml (9.9 V) of purified water. It is left under agitation 0.5 h at 20-25° C. and then the pH, which must be less than 5, is checked. If the pH is not less than 5, sufficient 10% HCl is added to correct the pH. It is stirred 0.25 hours and the phases are separated. The aqueous phase is again extracted with 250 ml (5 V) of Toluene. The organic phases, which are washed with 250 ml (5 V) of a saturated sodium chloride solution, are recombined. The phases are separated and the organic solution is sampled for HPLC checking. The organic phase is extracted with a soda solution 1 M (the product passes into aqueous phase), prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, check the pH which must be greater than 10. There is separation of the organic phase which is again re-extracted with caustic soda solution 1 M, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. There is separation of the organic phase which is again re-extracted with 1 M caustic soda solution, prepared by mixing 25 ml (0.5 V) of caustic soda solution 30% and 225 ml (4.5 V) of purified water. Before performing separation, the pH, which must be greater than 10, is checked. The aqueous phases which are washed with 2×100 ml (2×2 V) of ethyl acetate are recombined. The organic phase is discarded. The pH of the aqueous phase (containing the reaction product) is corrected with hydrochloric acid to a final pH of 6-7. The aqueous phase is extracted with 2×250 ml (2×5 V) of Ethyl acetate. The product passes into the organic phase. The organic phases are recombined and washed with 250 ml (5 V) of saturated solution of sodium chloride. The phases are separated and the organic solution is sampled for HPLC checking. There are added to the organic phase 23 g=21.8 ml (1.1 equiv.) of 1,3-propanediol (d=1.0597 g/ml). It is stirred at 20-25° C. for 2 h and the conversion in checked in TLC. If the reaction is complete, the aqueous phase is separated (water is generated during the reaction) and is concentrated to residue at Tbath 35-40° C. It is taken up with 250 ml (5 V) of Dichloromethane and the organic phase is washed with 50 ml (1.0 V) of purified water. It is concentrated to residue in Tbath 35-40° C. 150 ml (3.0 V) of n-Hexane are slowly added under agitation. The product crystallizes. It is stirred at 20-25° C. for 0.5 h and then at 0-5° C. for 0.5 h. It is filtered by washing with 50 ml (1.0 V) of n-Hexane pre-cooled to 0-5° C. It is vacuum dried at 20-25° C. for at least 8 h. There are obtained 23.0 g of 2-(1,3,2-dioxaborinane-2-yl)benzonitrile equal to a molar yield from 2-bromo benzonitrile of 44.8%. HPLC purity (A/A % 99.7%.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
61.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
495 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Eight
Name
Quantity
225 mL
Type
solvent
Reaction Step Eight
Quantity
25 mL
Type
reactant
Reaction Step Nine
Name
Quantity
225 mL
Type
solvent
Reaction Step Nine
Quantity
25 mL
Type
reactant
Reaction Step Ten
Name
Quantity
225 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
phase
Quantity
23 g
Type
reactant
Reaction Step Eleven
Quantity
21.8 mL
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][O:11][B:12](OC)[O:13][CH3:14].Cl.[OH-].[Na+].[CH2:20](O)CCO>C1COCC1.O.C1(C)C=CC=CC=1>[O:13]1[CH2:14][CH2:20][CH2:10][O:11][B:12]1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
61.3 mL
Type
reactant
Smiles
COB(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
495 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Eleven
Name
phase
Quantity
23 g
Type
reactant
Smiles
Name
Quantity
21.8 mL
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
It is stirred at T 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a previously dried
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
a dropping funnel, are loaded
ADDITION
Type
ADDITION
Details
there are added, in 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the T at 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
are added in 0.25 hours at 0-5° C.
Duration
0.25 h
STIRRING
Type
STIRRING
Details
It is stirred at 0-5° C. for 0.25 hours
Duration
0.25 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20-25° C.
STIRRING
Type
STIRRING
Details
stirred for 0.25 hour
Duration
0.25 h
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
It is stirred 0.25 hours
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with 250 ml (5 V) of Toluene
WASH
Type
WASH
Details
The organic phases, which are washed with 250 ml (5 V) of a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The phases are separated
ALIQUOT
Type
ALIQUOT
Details
the organic solution is sampled for HPLC checking
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with a soda solution 1 M (the product
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
separation of the organic phase which
EXTRACTION
Type
EXTRACTION
Details
is again re-extracted with caustic soda solution 1 M
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
separation of the organic phase which
EXTRACTION
Type
EXTRACTION
Details
is again re-extracted with 1 M caustic soda solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
separation
WASH
Type
WASH
Details
The aqueous phases which are washed with 2×100 ml (2×2 V) of ethyl acetate
ADDITION
Type
ADDITION
Details
The pH of the aqueous phase (containing the reaction product)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 2×250 ml (2×5 V) of Ethyl acetate
WASH
Type
WASH
Details
washed with 250 ml (5 V) of saturated solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
The phases are separated
ALIQUOT
Type
ALIQUOT
Details
the organic solution is sampled for HPLC checking
STIRRING
Type
STIRRING
Details
It is stirred at 20-25° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated (water
CUSTOM
Type
CUSTOM
Details
is generated during the reaction) and
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to residue at Tbath 35-40° C
WASH
Type
WASH
Details
the organic phase is washed with 50 ml (1.0 V) of purified water
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated to residue in Tbath 35-40° C
ADDITION
Type
ADDITION
Details
150 ml (3.0 V) of n-Hexane are slowly added under agitation
CUSTOM
Type
CUSTOM
Details
The product crystallizes
STIRRING
Type
STIRRING
Details
It is stirred at 20-25° C. for 0.5 h
Duration
0.5 h
WAIT
Type
WAIT
Details
at 0-5° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
It is filtered
WASH
Type
WASH
Details
by washing with 50 ml (1.0 V) of n-Hexane
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
dried at 20-25° C. for at least 8 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O1B(OCCC1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.